5-bromo-1-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-1H-indole-2,3-dione
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Overview
Description
5-BROMO-1-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the indole core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Bromination: Introduction of the bromine atom at the 5-position of the indole ring using brominating agents like N-bromosuccinimide (NBS).
Substitution reactions: Attachment of the methoxy and methylbutoxy groups to the phenyl ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-BROMO-1-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-BROMO-1-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Bromoindole: A simpler indole derivative with a bromine atom at the 5-position.
3-Methoxy-4-hydroxyphenylacetic acid: A compound with similar methoxy and phenyl groups.
Uniqueness
5-BROMO-1-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYL}-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H24BrNO4 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
5-bromo-1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-7-methylindole-2,3-dione |
InChI |
InChI=1S/C22H24BrNO4/c1-13(2)7-8-28-18-6-5-15(10-19(18)27-4)12-24-20-14(3)9-16(23)11-17(20)21(25)22(24)26/h5-6,9-11,13H,7-8,12H2,1-4H3 |
InChI Key |
UDLFURDCBKPLQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC(=C(C=C3)OCCC(C)C)OC)Br |
Origin of Product |
United States |
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